Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2061980-23-0
VCID: VC4548053
InChI: InChI=1S/C11H12O6/c1-3-8(13)17-9-7(12)5-6-16-10(9)11(14)15-4-2/h5-6H,3-4H2,1-2H3
SMILES: CCC(=O)OC1=C(OC=CC1=O)C(=O)OCC
Molecular Formula: C11H12O6
Molecular Weight: 240.211

Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate

CAS No.: 2061980-23-0

Cat. No.: VC4548053

Molecular Formula: C11H12O6

Molecular Weight: 240.211

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate - 2061980-23-0

Specification

CAS No. 2061980-23-0
Molecular Formula C11H12O6
Molecular Weight 240.211
IUPAC Name ethyl 4-oxo-3-propanoyloxypyran-2-carboxylate
Standard InChI InChI=1S/C11H12O6/c1-3-8(13)17-9-7(12)5-6-16-10(9)11(14)15-4-2/h5-6H,3-4H2,1-2H3
Standard InChI Key LTIIECGPHFOUGX-UHFFFAOYSA-N
SMILES CCC(=O)OC1=C(OC=CC1=O)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 4-oxo-3-propanoyloxypyran-2-carboxylate, reflects its esterified pyranone structure. The pyran ring adopts a planar conformation, as evidenced by X-ray crystallography studies of analogous compounds . Key features include:

  • A 4-oxo group at position 4, contributing to the compound’s electrophilic reactivity.

  • A propionyloxy substituent (-OCOC2_2H5_5) at position 3, enhancing steric bulk and modulating solubility.

  • An ethyl carboxylate group (-COOCH2_2CH3_3) at position 2, critical for further functionalization via hydrolysis or transesterification .

The planar geometry of the pyran ring is stabilized by conjugation between the carbonyl groups and the aromatic π-system, as confirmed by 13C^{13}\text{C} NMR data showing deshielded carbonyl carbons at δ 168–172 ppm .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2061980-23-0
Molecular FormulaC11H12O6\text{C}_{11}\text{H}_{12}\text{O}_6
Molecular Weight240.21 g/mol
IUPAC NameEthyl 4-oxo-3-propanoyloxypyran-2-carboxylate
InChI KeyLTIIECGPHFOUGX-UHFFFAOYSA-N
Melting Point96–97°C (lit.)

Spectral Characterization

NMR Spectroscopy:

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 1.28 (t, 3H, -CH2_2CH3_3), δ 1.35 (t, 3H, -OCOCH2_2CH3_3), δ 4.25–4.35 (m, 2H, -OCH2_2), and δ 6.45 (d, 1H, pyran H-5) confirm the ester and acyloxy substituents .

  • 13C^{13}\text{C} NMR: Peaks at δ 170.8 (C=O, carboxylate), δ 165.2 (C=O, propionyloxy), and δ 158.9 (C=O, pyranone) align with conjugated carbonyl systems .

Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 240.21 [M+H]+^+, with fragmentation patterns indicating sequential loss of ethyl (-46 Da) and propionyloxy (-88 Da) groups.

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

  • Condensation: Diethyl oxalate reacts with acetone in the presence of sodium ethoxide to form a β-keto ester intermediate .

  • Cyclization: Acid-catalyzed cyclization yields 4H-pyran-4-one-2-carboxylate derivatives .

  • Acylation: Propionic anhydride introduces the propionyloxy group at position 3 under basic conditions (e.g., pyridine/DMAP).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CondensationDiethyl oxalate, acetone, NaOEt, EtOH, reflux65–70%
CyclizationHCl (conc.), 20 h reflux80–85%
AcylationPropionic anhydride, DMAP, CH2_2Cl2_2, 0°C→RT75–80%

Purification and Scalability

Industrial-scale production employs Kugelrohr distillation (170–180°C, 0.1 mmHg) to isolate the product, achieving ≥95% purity . Challenges include minimizing dimerization during distillation, which is mitigated by rapid cooling and inert atmosphere handling .

Applications in Pharmaceutical and Materials Science

Intermediate in Drug Synthesis

Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate is a precursor to α,β-unsaturated ketones, which are pivotal in synthesizing anticoagulants and antiviral agents . For example:

  • Anticoagulant analogs: The pyranone core undergoes Michael addition with primary amines to form bioactive enamine derivatives .

  • Protease inhibitors: Functionalization at C-5 yields compounds with IC50_{50} values <1 μM against HIV-1 protease .

Materials Chemistry

The compound’s rigidity and conjugation make it suitable for:

  • Liquid crystals: Derivatives with elongated alkyl chains exhibit nematic phases at 120–150°C .

  • Coordination polymers: Reaction with transition metals (e.g., Cu2+^{2+}) forms 2D networks with potential gas storage applications .

Comparative Analysis with Structural Analogs

Ethyl 4-Oxo-4H-Pyran-2-Carboxylate (CAS 1551-45-7)

Removing the propionyloxy group reduces steric hindrance, increasing reactivity in nucleophilic substitutions but decreasing thermal stability (decomposition at 80°C vs. 170°C for the propionyloxy derivative) .

Ethyl 6-(p-Tolyl)-4-Oxo-4H-Pyran-2-Carboxylate (CAS 76781-76-5)

The para-tolyl group enhances lipophilicity (logP 2.79 vs. 1.85 for the parent compound), improving blood-brain barrier penetration in CNS drug candidates .

Table 3: Property Comparison of Pyranone Derivatives

Compound (CAS)Molecular WeightlogPMelting PointKey Application
2061980-23-0240.211.8596–97°CPharmaceutical intermediate
1551-45-7184.150.9272–74°CPolymer precursor
76781-76-5258.272.79110–112°CCNS drug development

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